BE“GHE Foundational & Exploratory

Check Availability & Pricing

"2-(Methoxymethyl)-6-methylmorpholine"
solubility and stability data

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

2-(Methoxymethyl)-6-
Compound Name:

methylmorpholine
CAS No.: 1339925-33-5
Cat. No.: B1426827

Get Quote

\ J

An In-depth Technical Guide to the Solubility and Stability of 2-(Methoxymethyl)-6-
methylmorpholine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for characterizing the
agueous/organic solubility and chemical stability of 2-(Methoxymethyl)-6-methylmorpholine
(CAS: 1339925-33-5).[1] While specific experimental data for this compound is not widely
published, this document outlines the authoritative, field-proven methodologies and theoretical
considerations necessary for its full physicochemical assessment. By leveraging established
principles for substituted morpholines and adhering to international regulatory guidelines, this
guide serves as an essential resource for advancing research and development. The
morpholine ring is a privileged structure in medicinal chemistry, often employed to improve the
pharmacokinetic and metabolic profiles of drug candidates due to its unique physicochemical
properties.[2][3] Understanding the solubility and stability of novel derivatives like 2-
(Methoxymethyl)-6-methylmorpholine is therefore a critical first step in the drug development
pipeline.
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Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) is a fundamental property that
dictates its formulation, delivery, and bioavailability.[4][5] The structure of 2-
(Methoxymethyl)-6-methylmorpholine, containing a basic nitrogen atom within the
morpholine ring, suggests that its aqueous solubility will be highly dependent on pH.

Theoretical Considerations & Predicted Properties
e Structure: C7TH15NO2[6]

e Molecular Weight: 145.20 g/mol [1]
o Predicted Lipophilicity (XlogP): -0.2[6]

o Key Features: The molecule possesses a hydrophilic morpholine ring and a basic secondary
amine, which can be protonated at low pH to form a more soluble salt. The methoxymethyl
and methyl substituents add some lipophilic character. The low predicted XlogP suggests a
favorable intrinsic aqueous solubility. The solubility of a structural analog, 2,6-
dimethylmorpholine, is high in water and various organic solvents, suggesting a similar
profile for the target compound.[7]

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining
thermodynamic equilibrium solubility.[8] Its objective is to determine the concentration of the
compound in a saturated solution at equilibrium.[8]

Methodology:

o Preparation: Add an excess amount of solid 2-(Methoxymethyl)-6-methylmorpholine to a
series of vials. The visible presence of undissolved solid is essential to ensure saturation is
achieved.[8]

e Solvent Addition: To each vial, add a precise volume of the desired solvent. For a
comprehensive profile, this should include:
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o Purified Water (USP grade)

o Aqueous Buffers: As per WHO guidelines, a pH—solubility profile should be determined
from pH 1.2 to 6.8.[9] Standard buffers include 0.1 N HCI (pH 1.2), acetate buffer (pH 4.5),
and phosphate buffer (pH 6.8).[9]

o Common Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile.

o Equilibration: Seal the vials and place them in a shaking incubator set to a constant
temperature (typically 25 °C for physicochemical characterization or 37 °C for biological
relevance).[8] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure
equilibrium is reached.[8][9] The time to reach equilibrium should be confirmed
experimentally by taking measurements at sequential time points until the concentration
plateaus.[9]

o Sample Processing:

[e]

After incubation, visually confirm the presence of undissolved solid.

o

Centrifuge the samples at high speed to pellet the excess solid.[8]

[¢]

Carefully withdraw an aliquot of the supernatant.

[e]

Filter the supernatant through a low-binding syringe filter (e.g., 0.22 um PVDF) to remove
any remaining particulates.[8]

e Analysis: Dilute the filtered supernatant with an appropriate analytical solvent and determine
the concentration using a validated High-Performance Liquid Chromatography (HPLC)
method with UV detection.[8] All determinations should be performed in at least triplicate.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear interpretation and comparison.
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Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
Purified Water ~7.0 25 TBD
0.1 N HCI 1.2 37 TBD
Acetate Buffer 4.5 37 TBD
Phosphate Buffer 6.8 37 TBD
DMSO N/A 25 TBD
Ethanol N/A 25 TBD
Methanol N/A 25 TBD
Acetonitrile N/A 25 TBD
TBD: To Be

Determined

experimentally.

Visualization: Solubility Determination Workflow
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Caption: Workflow for Forced Degradation and SIAM Development.
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References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1426827?utm_src=pdf-custom-synthesis#bc-rfq
https://www.calpaclab.com/2-methoxymethyl-6-methylmorpholine-97-purity-c7h15no2-250-mg/aab-aa01b12d-250mg
https://pdf.benchchem.com/15324/Substituted_Morpholine_Scaffolds_A_Comprehensive_Review_for_Drug_Discovery_Professionals.pdf
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://rheolution.com/application-notes/measuring-the-solubility-of-pharmaceutical-compounds/
https://www.pharmtech.com/view/outlining-drug-stability-and-solubility-with-dissolution-testing
https://pubchemlite.lcsb.uni.lu/e/compound/63929596
https://pubchemlite.lcsb.uni.lu/e/compound/63929596
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethylmorpholine
https://pdf.benchchem.com/15173/Technical_Guide_Solubility_and_Stability_Testing_of_Investigational_Compound_C13H11Cl3N4OS.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/product/b1426827/docs#2-methoxymethyl-6-methylmorpholine-solubility-and-stability-data
https://www.benchchem.com/product/b1426827/docs#2-methoxymethyl-6-methylmorpholine-solubility-and-stability-data
https://www.benchchem.com/product/b1426827/docs#2-methoxymethyl-6-methylmorpholine-solubility-and-stability-data
https://www.benchchem.com/product/b1426827/docs#2-methoxymethyl-6-methylmorpholine-solubility-and-stability-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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